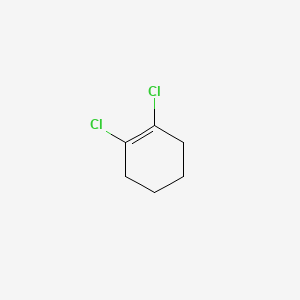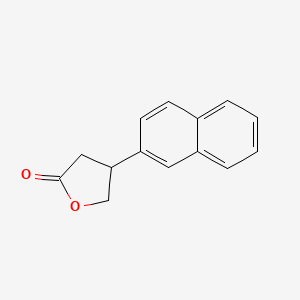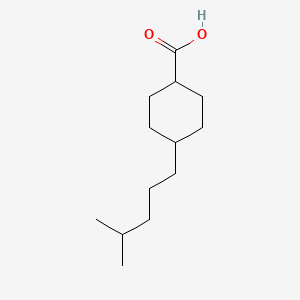
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H24O2 It is a derivative of cyclohexane, where a carboxylic acid group is attached to the first carbon of the cyclohexane ring, and a 4-methylpentyl group is attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by oxidation. The process typically involves the following steps:
Alkylation: Cyclohexanone is reacted with 4-methylpentyl bromide in the presence of a strong base such as sodium hydride (NaH) to form 4-(4-methylpentyl)cyclohexanone.
Oxidation: The resulting 4-(4-methylpentyl)cyclohexanone is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: It can be further oxidized to form cyclohexane derivatives with additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can be converted to other functional groups such as esters, amides, or acid chlorides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for conversion to acid chlorides, alcohols for esterification.
Major Products
Oxidation: Cyclohexane derivatives with additional oxygen-containing functional groups.
Reduction: Cyclohexane-1-methanol.
Substitution: Cyclohexane-1-carboxylate esters, cyclohexane-1-carboxamides, cyclohexane-1-carbonyl chlorides.
科学研究应用
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the modification of biological molecules or as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 4-(4-Methylpentyl)cyclohexane-1-carboxylic acid depends on its specific application. In general, the carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The 4-methylpentyl group provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity to various targets.
相似化合物的比较
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the 4-methylpentyl group, making it less hydrophobic.
4-Methylcyclohexane-1-carboxylic acid: Similar structure but with a different alkyl group.
Cyclohexane-1,4-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.
Uniqueness
4-(4-Methylpentyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a carboxylic acid group and a 4-methylpentyl group. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
属性
CAS 编号 |
79127-08-5 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
4-(4-methylpentyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H24O2/c1-10(2)4-3-5-11-6-8-12(9-7-11)13(14)15/h10-12H,3-9H2,1-2H3,(H,14,15) |
InChI 键 |
YCUIGRDWFDNJTL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC1CCC(CC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

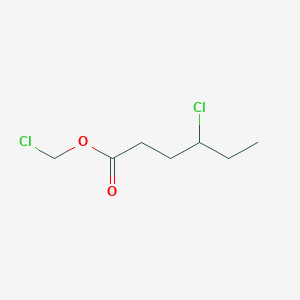
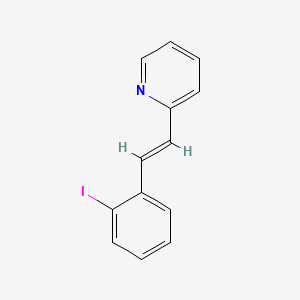
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
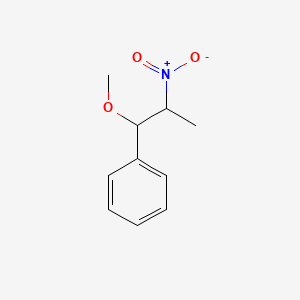
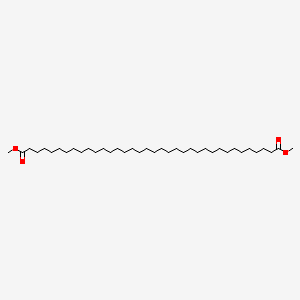

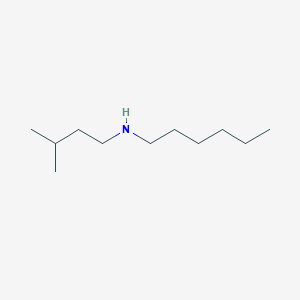
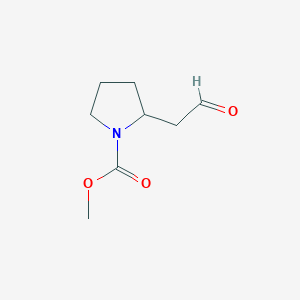
![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)
